molecular formula C15H12N2O4 B1496485 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 313278-98-7

2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B1496485
CAS No.: 313278-98-7
M. Wt: 284.27 g/mol
InChI Key: ZXJRIDOXPKCBGR-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid is a complex organic compound characterized by its phenolic and carboxylic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-3-methoxybenzaldehyde with o-phenylenediamine followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and cooling cycles to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and phenols.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of halogenated derivatives and other substituted benzodiazoles.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The phenolic and carboxylic groups can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • Benzodiazepines: Structurally similar compounds used as sedatives and anxiolytics.

  • Phenolic acids: Compounds like ferulic acid and caffeic acid, which share phenolic functional groups.

  • Benzimidazoles: Compounds with similar heterocyclic structures used in antifungal and anticancer applications.

Uniqueness: 2-(4-Hydroxy-3-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxylic acid stands out due to its specific combination of phenolic and carboxylic groups, which confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-21-12-7-8(5-6-11(12)18)14-16-10-4-2-3-9(15(19)20)13(10)17-14/h2-7,18H,1H3,(H,16,17)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJRIDOXPKCBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(C=CC=C3N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654538
Record name 2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313278-98-7
Record name 2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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